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Compound of Interest

Compound Name: Palmitic acid-d2

Cat. No.: B164146 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Palmitic acid-d2 (Hexadecanoic-2,2'-d2 acid) is a deuterated form of palmitic acid, a

ubiquitous 16-carbon saturated fatty acid. This stable isotope-labeled compound serves as an

invaluable tool in metabolic research, particularly in the fields of lipidomics and drug

development. Its chemical properties, nearly identical to its unlabeled counterpart, allow it to be

used as a tracer to investigate the metabolic fate of palmitic acid and as an internal standard

for accurate quantification in complex biological matrices. This guide provides a comprehensive

overview of the chemical properties, experimental applications, and relevant signaling

pathways associated with Palmitic acid-d2.

Core Chemical and Physical Properties
The fundamental properties of Palmitic acid-d2 are summarized in the table below, providing a

quick reference for experimental design and application.
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Property Value References

Chemical Name hexadecanoic-2,2'-d2 acid [1]

Synonyms

C16:0-d2, Cetylic Acid-d2, FA

16:0-d2, Hexadecanoic Acid-

d2

[1]

CAS Number 62689-96-7 [1]

Molecular Formula C₁₆H₃₀D₂O₂ [1]

Molecular Weight 258.4 g/mol [1]

Appearance Crystalline solid [1]

Melting Point 61-64 °C [2]

Boiling Point 340.6 ± 5.0 °C at 760 mmHg [3]

Isotopic Purity
≥98% deuterated forms (d1-

d2)
[1]

Storage -20°C [1]

Stability
≥ 4 years (when stored

properly)
[1]

Solubility Data
The solubility of Palmitic acid-d2 in various organic solvents is crucial for preparing stock

solutions for in vitro and in vivo experiments.

Solvent Solubility References

Dimethylformamide (DMF) 20 mg/mL [1]

Dimethyl sulfoxide (DMSO) 20 mg/mL [1]

Ethanol 30 mg/mL [1]

Ethanol:PBS (pH 7.2) (1:2) 0.25 mg/mL [1]
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Experimental Applications and Protocols
Palmitic acid-d2 is a versatile tool with two primary applications in research: as an internal

standard for mass spectrometry-based quantification and as a metabolic tracer.

Palmitic Acid-d2 as an Internal Standard for Fatty Acid
Quantification
The use of a deuterated internal standard is the gold standard for accurate quantification of

endogenous analytes by mass spectrometry. Palmitic acid-d2 is chemically identical to

endogenous palmitic acid, and thus co-elutes chromatographically and has the same ionization

efficiency. This allows for correction of variability introduced during sample preparation and

analysis.[4]
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Caption: Workflow for fatty acid quantification using Palmitic acid-d2.

This protocol is adapted from established methods for fatty acid analysis using deuterated

internal standards.[1][5]

Sample Preparation:
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To 100 µL of plasma, add a known amount of Palmitic acid-d2 (e.g., 10 µg) in a glass

tube.

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

Vortex thoroughly for 2 minutes.

Add 0.5 mL of 0.9% NaCl solution and vortex again.

Centrifuge at 2000 x g for 10 minutes to separate the phases.

Carefully collect the lower organic phase containing the lipids.

Saponification (for total fatty acid analysis):

Evaporate the solvent from the collected organic phase under a stream of nitrogen.

Add 1 mL of 0.5 M methanolic NaOH.

Incubate at 80°C for 10 minutes.

Cool to room temperature and add 1 mL of 14% boron trifluoride (BF₃) in methanol.

Incubate at 80°C for 2 minutes.

Extraction of Fatty Acid Methyl Esters (FAMEs):

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

Vortex and centrifuge at 1000 x g for 5 minutes.

Collect the upper hexane layer containing the FAMEs.

Repeat the hexane extraction.

Pool the hexane extracts and evaporate to dryness under nitrogen.

Reconstitute the sample in a suitable volume of hexane for GC-MS analysis.
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GC-MS Analysis:

Column: Use a suitable capillary column for FAME analysis (e.g., HP-5MS).

Injection: 1 µL in splitless mode.

Oven Program: Start at 120°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold

for 10 minutes.

Mass Spectrometer: Operate in electron ionization (EI) mode and acquire data in selected

ion monitoring (SIM) mode for the molecular ions of palmitic acid methyl ester and

palmitic acid-d2 methyl ester.

Data Analysis:

Quantify the amount of endogenous palmitic acid by comparing the peak area of its

corresponding FAME to the peak area of the Palmitic acid-d2 FAME internal standard.

Palmitic Acid-d2 as a Tracer for Metabolic Flux Analysis
Stable isotope tracers are essential for studying the dynamics of metabolic pathways.[6]

Palmitic acid-d2 can be introduced into cell cultures or administered to animal models to trace

its incorporation into complex lipids, its catabolism through fatty acid oxidation, and its role in

signaling pathways.
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Caption: Workflow for tracing the metabolic fate of Palmitic acid-d2.

This protocol is a general guideline adapted from methods for stable isotope labeling with fatty

acids.[7][8]

Preparation of Palmitic Acid-d2-BSA Complex:

Dissolve Palmitic acid-d2 in ethanol.

Add the ethanolic solution to a sterile solution of fatty acid-free bovine serum albumin

(BSA) in serum-free culture medium while vortexing to achieve the desired final
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concentration (e.g., 100 µM Palmitic acid-d2, 1% BSA).

Incubate at 37°C for 30 minutes to allow for complex formation.

Sterile filter the solution.

Cell Culture and Labeling:

Plate hepatocytes (e.g., HepG2) in 6-well plates and grow to 80-90% confluency.

Remove the growth medium and wash the cells with warm PBS.

Add the prepared Palmitic acid-d2-BSA complex containing medium to the cells.

Incubate for various time points (e.g., 0, 1, 4, 8, 24 hours).

Cell Harvesting and Metabolite Extraction:

At each time point, aspirate the labeling medium and wash the cells twice with ice-cold

PBS.

Add 1 mL of ice-cold 80% methanol to quench metabolism and lyse the cells.

Scrape the cells and collect the lysate.

Centrifuge to pellet cell debris and collect the supernatant containing metabolites.

Lipid Extraction (from a parallel set of wells):

Follow the lipid extraction protocol described in the previous section.

LC-MS/MS Analysis:

Analyze the metabolite and lipid extracts using a high-resolution mass spectrometer

coupled with liquid chromatography.

Monitor the incorporation of the deuterium label into various lipid species (e.g.,

triglycerides, phospholipids, ceramides) and metabolites of fatty acid oxidation (e.g.,

acylcarnitines).
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Data Analysis:

Calculate the isotopic enrichment in different lipid and metabolite pools over time to

determine the rates of synthesis, degradation, and interconversion.

Signaling and Metabolic Pathways
Palmitic acid is not only a crucial metabolic fuel and structural component of membranes but

also a signaling molecule that can modulate various cellular processes. Palmitic acid-d2 can

be used as a tracer to study its flux through these pathways.

De Novo Ceramide Synthesis Pathway
Excess intracellular palmitic acid can be shunted into the de novo ceramide synthesis pathway.

[9][10] Ceramides are bioactive lipids implicated in cellular stress responses, apoptosis, and

insulin resistance.[11][12][13]
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Caption: De novo ceramide synthesis pathway initiated by palmitoyl-CoA.

Fatty Acid β-Oxidation Pathway
Palmitic acid is a primary substrate for mitochondrial β-oxidation, a major pathway for cellular

energy production.[6] Tracing the fate of Palmitic acid-d2 through this pathway can provide

insights into cellular bioenergetics.[14][15]
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Caption: Mitochondrial fatty acid β-oxidation of Palmitoyl-CoA.

Conclusion
Palmitic acid-d2 is a powerful and versatile tool for researchers in the life sciences. Its utility

as an internal standard ensures accurate and reliable quantification of endogenous palmitic

acid, a critical aspect of lipidomic studies. Furthermore, its application as a metabolic tracer

allows for the detailed investigation of fatty acid metabolism, including its incorporation into

complex lipids and its catabolism for energy production. By enabling the precise tracking of

palmitate's journey through various metabolic and signaling pathways, Palmitic acid-d2
provides invaluable insights into the complex roles of fatty acids in health and disease, thereby

facilitating advancements in our understanding of metabolic disorders and the development of

novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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